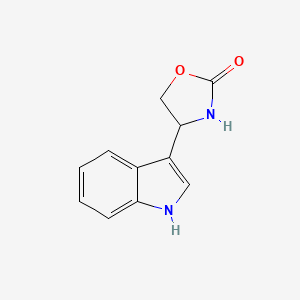![molecular formula C11H18O2 B12550932 Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate CAS No. 185347-80-2](/img/structure/B12550932.png)
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and compact structure. The presence of the ethyl ester group at the carboxylate position adds to its chemical versatility, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of photochemistry to access new building blocks. For instance, a crossed [2+2] cycloaddition of 1,5-dienes using a mercury lamp has been employed, although this method requires specialized equipment and is challenging to scale up .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of photochemistry and cycloaddition reactions can be adapted for larger-scale synthesis. The use of visible-light-driven intramolecular crossed [2+2] photocycloaddition has been explored for similar compounds, which could potentially be applied to the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The rigid structure of the bicyclo[2.1.1]hexane core influences the reactivity and the types of reactions it can participate in.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles like sodium methoxide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique framework can be used to study the effects of structural rigidity on biological activity.
Industry: Used in the development of new materials with specific properties, such as increased stability and rigidity.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity can influence the binding affinity and specificity of the compound to its targets. The pathways involved are often related to the modulation of biological activity through structural constraints.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Similar in structure but with a vinyl group instead of an ethyl ester.
Bicyclo[2.2.1]hexanes: These compounds have a similar bicyclic framework but differ in the arrangement of the carbon atoms.
Uniqueness
Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate is unique due to the presence of the ethyl ester group, which adds to its chemical versatility. The rigid structure of the bicyclo[2.1.1]hexane core also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
185347-80-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-4-13-9(12)11-6-5-8(7-11)10(11,2)3/h8H,4-7H2,1-3H3 |
InChI Key |
RVLBKPVMTMMHES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(C1)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


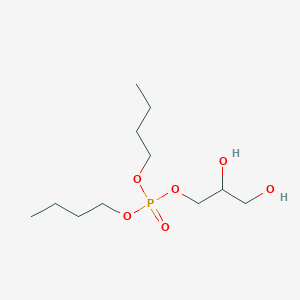


![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
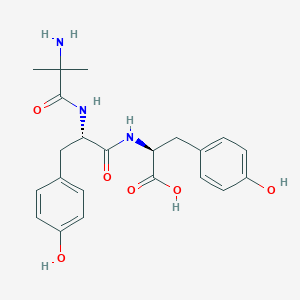
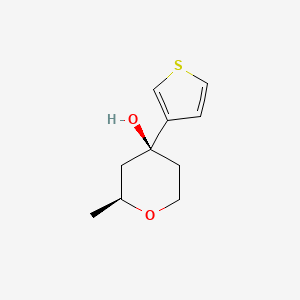
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
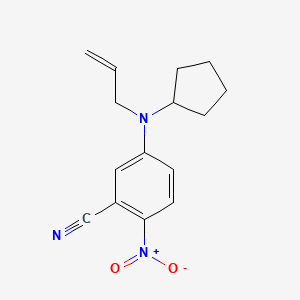
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

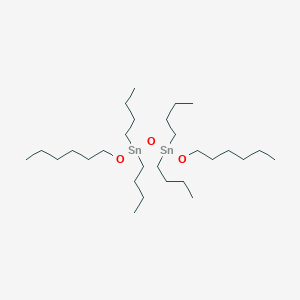
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
